molecular formula C17H13ClN4O5S B2708183 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 941888-36-4

2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No. B2708183
M. Wt: 420.82
InChI Key: SKRYWSROXKXKKI-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide, also known by its chemical formula C21H23N5O2S , is a synthetic compound with a molecular weight of 409.51 g/mol 1. Let’s explore its properties and applications further.



Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide consists of the following components:



  • A pyridazinone ring system.

  • A nitrobenzenesulfonamide group.

  • A thiazole moiety.

  • A chlorine substituent.



Chemical Reactions Analysis

Without specific reaction pathways, it’s challenging to discuss chemical reactions involving this compound. However, future research could explore its reactivity, potential functional group transformations, and applications in organic synthesis.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the melting point to assess its stability and crystalline properties.

  • Color and Odor : Describe its appearance and any characteristic odor.

  • Stability : Assess its stability under different conditions (e.g., temperature, pH).

  • Spectroscopic Data : Obtain UV-Vis, IR, and NMR spectra for structural characterization.


Scientific Research Applications

Novel Synthesis Methods

Researchers have developed new synthesis methods for sulfonamide derivatives, demonstrating the versatility of these compounds in chemical reactions. For instance, the synthesis of primary sulfonamide-based [1,4]oxazepine derivatives showed strong inhibition of carbonic anhydrases, highlighting the dual role of the sulfonamide group in enabling ring construction and acting as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).

Structural Characterization and Computational Study

Structural characterization and computational studies of newly synthesized sulfonamide molecules have provided insights into their molecular properties. For example, a study detailed the synthesis, characterization, and computational analysis of a sulfonamide molecule, revealing its structural and electronic properties through various spectroscopic tools and theoretical calculations (Murthy et al., 2018).

Biological Potential

Sulfonamide derivatives have been explored for their biological potential, including enzyme inhibition and antioxidant activities. Research into sulfonamide hybrid Schiff bases has shown significant enzyme inhibition against AChE and BChE enzymes, alongside promising antioxidant properties (Kausar et al., 2019).

Antihypertensive and Anti-HIV Activities

The exploration of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents showcases the potential medical applications of sulfonamide derivatives. This research identifies compounds with good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008). Additionally, studies on 2-mercaptobenzenesulfonamides have evaluated their anticancer and anti-HIV activities, highlighting the therapeutic potential of these compounds (Pomarnacka et al., 2001).

Conformational Studies

Conformational properties of sulfonamides have been investigated to understand their behavior in different phases, offering insights into the structural dynamics that could influence their biological activities (Giricheva et al., 2011).

Safety And Hazards

Safety considerations are crucial:



  • Toxicity : Investigate its toxicity profile, especially if intended for pharmaceutical use.

  • Handling : Follow proper lab safety protocols when working with this compound.

  • Environmental Impact : Assess its impact on the environment.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Patent Landscape : Analyze existing patents related to this compound.


properties

IUPAC Name

2-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O5S/c1-21-17(23)8-7-15(19-21)11-3-2-4-12(9-11)20-28(26,27)16-10-13(22(24)25)5-6-14(16)18/h2-10,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRYWSROXKXKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

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